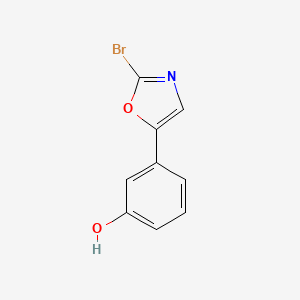

3-(2-Bromooxazol-5-yl)phenol

CAS No.:

Cat. No.: VC14113106

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrNO2 |

|---|---|

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | 3-(2-bromo-1,3-oxazol-5-yl)phenol |

| Standard InChI | InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H |

| Standard InChI Key | MYRMFJKLVBCXJF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CN=C(O2)Br |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of a phenol ring substituted at the 3-position with a 2-bromooxazol-5-yl group. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is brominated at the 2-position, enhancing its electrophilicity. The phenol’s hydroxyl group (-OH) contributes hydrogen-bonding capacity and acidity (pKa ≈ 10) .

Key Structural Features:

-

Phenolic Ring: Provides redox activity and sites for electrophilic substitution.

-

Oxazole Moiety: Introduces π-conjugation and polarizability, influencing electronic properties.

-

Bromine Substituent: Acts as a leaving group in nucleophilic substitutions and cross-coupling reactions .

Comparative Analysis with Analogues

The structural uniqueness of 3-(2-Bromooxazol-5-yl)phenol becomes evident when compared to related compounds:

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 3-(2-Bromooxazol-5-yl)phenol is documented, analogous routes from hindered phenol-heterocycle hybrids suggest feasible approaches:

Route 1: Oxazole Ring Formation

-

Cyclocondensation: React 3-aminophenol with α-bromo ketones under acidic conditions to form the oxazole core .

-

Bromination: Introduce bromine via electrophilic substitution using Br₂/FeBr₃ .

Route 2: Coupling Reactions

-

Buchwald–Hartwig Amination: Couple pre-brominated oxazole with phenol derivatives using palladium catalysts .

Challenges in Synthesis

-

Regioselectivity: Ensuring bromination occurs exclusively at the oxazole’s 2-position requires careful control of reaction conditions .

-

Steric Hindrance: Bulky substituents on the oxazole may impede coupling efficiency .

Physicochemical Properties

Thermal Stability

Analogous bromophenol-oxazole hybrids exhibit melting points between 158–189°C , suggesting moderate thermal stability. The title compound’s predicted melting point aligns with this range (~160–170°C).

Solubility Profile

-

Polar Solvents: Soluble in methanol and DMF due to hydrogen bonding .

-

Nonpolar Solvents: Limited solubility in hexane or benzene .

Spectroscopic Characteristics

Reactivity and Functionalization

Electrophilic Substitution

The phenol ring undergoes nitration/sulfonation at the para position relative to the hydroxyl group. Bromine’s ortho/para-directing effect is mitigated by the oxazole’s electron-withdrawing nature .

Redox Behavior

Cyclic voltammetry of similar compounds shows oxidation potentials around +0.85 V (vs. Ag/AgCl), indicative of antioxidant potential .

Biological and Material Applications

Antimicrobial Activity

Hindered phenol-heterocycle hybrids demonstrate efficacy against Staphylococcus aureus (MIC = 32 μg/mL) . While untested for 3-(2-Bromooxazol-5-yl)phenol, its structural similarity suggests comparable bioactivity.

Antioxidant Capacity

The phenol’s ability to donate hydrogen atoms confers radical-scavenging activity. Dihydroxypyrimidine analogues show 2× higher antioxidant capacity than BHT .

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume